methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate
Descripción
This compound is a benzothiazole derivative characterized by a central 1,3-thiazol-2-sulfanylidene core substituted with a phenylcarbamoyl group at position 5, an amino group at position 4, and a methylbenzoate ester at position 2.
Propiedades
IUPAC Name |
methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-11-8-9-12(18(24)25-2)10-14(11)22-16(20)15(27-19(22)26)17(23)21-13-6-4-3-5-7-13/h3-10H,20H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHYKLKVNVUUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)NC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action and therapeutic potential.
Synthesis
The synthesis of methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of Thiazole Ring : Utilizing appropriate thiazole precursors and reagents to form the core structure.
- Carbamoylation : Introducing the phenylcarbamoyl group through acylation reactions.
- Methylation : Finally, methylating the benzoate portion to yield the target compound.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes its activity against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Aspergillus niger | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These results indicate that the compound exhibits notable antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The cytotoxic effects of methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate have been evaluated against various cancer cell lines. The findings are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HepG2 (Liver Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
The compound demonstrated significant cytotoxicity against these cell lines, suggesting potential as an anticancer therapeutic agent .
The biological activity of methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate can be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. For instance, molecular docking studies have shown that it interacts effectively with key targets such as DNA gyrase and MurD enzyme in bacteria, disrupting their normal functions .
Case Studies
- Case Study on Antimicrobial Efficacy : A study by Prajapati et al. evaluated various thiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate exhibited superior activity against both Gram-positive and Gram-negative bacteria when compared to traditional antibiotics .
- Case Study on Anticancer Potential : In a recent investigation into novel thiazole-based anticancer agents, the compound was tested alongside other derivatives. It showed promising results in inhibiting cancer cell growth in vitro and was further analyzed for its apoptotic effects on MCF-7 cells .
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on structural analogs, functional group variations, and inferred properties based on the evidence.
Structural Analogues with Thiazole/Thiadiazole Cores
Key Observations :
- Aromaticity vs.
- Substituent Effects: The phenylcarbamoyl group in the target compound may enhance binding to biological targets compared to morpholinosulfonyl or nitrile groups in pyrimidine-thiazole hybrids .
Functional Group Comparison
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
